molecular formula C4H7F2NO B13364726 (S)-2-Amino-4,4-difluorobut-3-en-1-ol

(S)-2-Amino-4,4-difluorobut-3-en-1-ol

Cat. No.: B13364726
M. Wt: 123.10 g/mol
InChI Key: JAIRRUHFPWQBDV-VKHMYHEASA-N
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Description

(S)-2-Amino-4,4-difluorobut-3-en-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of both amino and difluorobutene groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4,4-difluorobut-3-en-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with difluoromethylene reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4,4-difluorobut-3-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the butene moiety can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-4,4-difluorobut-3-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4,4-difluorobut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobutene moiety allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The amino group can also participate in hydrogen bonding, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-4,4-difluorobut-3-en-1-ol: The enantiomer of the compound, with similar but distinct properties.

    2-Amino-4,4-difluorobutane: Lacks the double bond, resulting in different reactivity.

    2-Amino-4-fluorobut-3-en-1-ol: Contains only one fluorine atom, affecting its chemical behavior.

Uniqueness

(S)-2-Amino-4,4-difluorobut-3-en-1-ol is unique due to the combination of its chiral center and the presence of two fluorine atoms, which significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H7F2NO

Molecular Weight

123.10 g/mol

IUPAC Name

(2S)-2-amino-4,4-difluorobut-3-en-1-ol

InChI

InChI=1S/C4H7F2NO/c5-4(6)1-3(7)2-8/h1,3,8H,2,7H2/t3-/m0/s1

InChI Key

JAIRRUHFPWQBDV-VKHMYHEASA-N

Isomeric SMILES

C([C@H](C=C(F)F)N)O

Canonical SMILES

C(C(C=C(F)F)N)O

Origin of Product

United States

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